Mechanism of YnMyr Diazirine X10 in photoaffinity labeling
Mechanism of YnMyr Diazirine X10 in photoaffinity labeling
Unveiling Lipid-Mediated Interactomes: The Mechanism and Application of YnMyr Diazirine X10 in Photoaffinity Labeling
Protein-protein interactions (PPIs) driven by lipid post-translational modifications (PTMs) are notoriously difficult to capture. Because lipid-mediated interactions often occur transiently at the membrane interface, traditional biochemical techniques like co-immunoprecipitation frequently fail to preserve these complexes during cell lysis. To bridge this gap, chemical biologists have developed trifunctional photoaffinity probes. Among the most advanced of these is YnMyr Diazirine X10 (Photoclick Myristic Acid), a cell-permeable, photoreactive lipid probe designed to map the N-myristoylome and its interacting partners in living cells[1].
This technical guide dissects the structural logic, chemical mechanism, and self-validating experimental workflows required to successfully deploy YnMyr Diazirine X10 in target engagement and interactomics.
Structural Logic and Chemical Biology
YnMyr Diazirine X10 (CAS: 2707485-30-9) is a synthetic derivative of myristic acid (a 14-carbon saturated fatty acid) engineered with two bioorthogonal functional groups[2]. Its design is a masterclass in balancing steric tolerance with chemical reactivity:
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The Myristate Backbone: Recognized by N-myristoyltransferase (NMT), the enzyme responsible for attaching myristic acid to the N-terminal glycine of target proteins[3].
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Diazirine Group at Carbon 10 (X10): A photoreactive crosslinker. The placement at C10 was rationally selected because it sits deep enough within the NMT acyl-CoA binding pocket to be tolerated enzymatically, unlike modifications closer to the carbonyl group (e.g., C3) which exhibit instability[4].
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Terminal Alkyne (Yn): A clickable handle that allows for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorophores or biotinylated capture reagents[5].
Photochemical activation of the diazirine group leading to covalent crosslinking.
The Physics of Photoaffinity Labeling (PAL): Upon irradiation with ultraviolet light at 365 nm, the diazirine ring undergoes rapid photolysis, expelling nitrogen gas ( N2 ) to generate a highly reactive carbene intermediate[5]. This carbene has a half-life of mere nanoseconds, ensuring it only inserts into the C-H, N-H, or O-H bonds of proteins within immediate physical proximity (typically <3 Å)[6]. This creates an irreversible covalent crosslink, effectively "freezing" the lipid-mediated protein complex in time.
Quantitative Probe Comparison
The development of the X10 probe involved rigorous comparative analysis against other positional isomers (X3, X8) and the non-photoreactive parent probe (YnMyr). The table below summarizes the quantitative and qualitative data that established X10 as the optimal tool for N-myristoylome mapping[4][5].
| Probe Variant | Photoreactive Group Position | Labeling Concentration | NMT-Dependent Labeling (-UV) | Background Reactivity (-UV) | Photocrosslinking Efficiency (+UV) |
| YnMyr | None | 5 µM | High | Low | N/A |
| X3 | Carbon 3 | 100 µM | Moderate | High (Instability) | High |
| X8 | Carbon 8 | 100 µM | High | Low | Moderate |
| X10 | Carbon 10 | 100 µM | High | Low | High (Optimal) |
Note: The diazirine modification slightly reduces the catalytic efficiency of NMT compared to the native-like YnMyr. Therefore, a higher concentration (100 µM) of X10 is required to achieve an equivalent baseline labeling intensity to 5 µM YnMyr[5].
A Self-Validating Experimental Protocol
To ensure data trustworthiness, any photoaffinity labeling experiment must be designed as a self-validating system. The following step-by-step methodology incorporates mandatory controls to prove that captured interactions are both NMT-dependent and photochemically driven [5].
Phase 1: Experimental Setup & Metabolic Incorporation
Causality: We establish four parallel conditions to isolate the variables of enzymatic incorporation and UV activation.
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Sample A (Active): X10 (100 µM) + UV
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Sample B (Photochemical Control): X10 (100 µM) - UV (Validates that crosslinking requires light)
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Sample C (Enzymatic Control): X10 (100 µM) + IMP-366 (0.5 µM) + UV (IMP-366 is a potent NMT inhibitor; this proves labeling is strictly N-myristoylation-dependent)[5].
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Sample D (Click Control): Untagged Myristic Acid (100 µM) + UV (Measures non-specific background of the click chemistry reagents).
Step 1: Plate HeLa or target cells to 70% confluency. Step 2: Treat cells with the respective probe/inhibitor combinations in serum-free media for 24 hours. Causality: 24 hours allows sufficient time for the turnover and de novo biosynthesis of N-myristoylated proteins.
Phase 2: In Situ Photocrosslinking
Step 3: Wash cells twice with cold PBS to remove unincorporated lipid probes. Step 4: Place cells on ice and irradiate at 365 nm for 5 minutes. Causality: 365 nm provides sufficient energy for diazirine photolysis without causing the DNA damage and artifactual protein degradation associated with shorter wavelengths (e.g., 254 nm)[6]. Ice prevents heat-induced, non-physiological protein aggregation.
Phase 3: Lysis and Click Chemistry (CuAAC)
Step 5: Lyse cells in 1% SDS buffer. Causality: SDS denatures the proteome, dismantling non-covalent interactions so that only covalently crosslinked complexes remain intact. Step 6: Perform CuAAC by adding Azido-TAMRA-Biotin (AzTB), CuSO4 , THPTA ligand, and Sodium Ascorbate. Causality: THPTA stabilizes the catalytic Cu(I) state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein sample.
Phase 4: Enrichment and LC-MS/MS
Step 7: Precipitate proteins using cold acetone to remove excess click reagents. Step 8: Resuspend and incubate with Streptavidin-agarose beads to enrich the biotinylated targets. Step 9: Perform on-bead trypsin digestion and analyze via quantitative SILAC or label-free LC-MS/MS[5].
Workflow of YnMyr Diazirine X10 from metabolic incorporation to proteomic analysis.
Applications in Target Engagement
The deployment of YnMyr Diazirine X10 has fundamentally expanded our understanding of the N-myristoylome. By utilizing the self-validating protocol described above, researchers have successfully captured snapshots of transient interactions in living cells[7].
A landmark application of this probe was the identification of novel interactors for ferroptosis suppressor protein 1 (FSP1) and the spliceosome-associated RNA helicase DDX46[5]. In the case of FSP1, a myristoylated oxidoreductase that prevents lipid oxidation at the membrane, the X10 probe successfully crosslinked FSP1 to its membrane-bound regulatory partners, providing a structural basis for its role in suppressing iron-dependent cell death[5].
By combining metabolic labeling with photoaffinity crosslinking, YnMyr Diazirine X10 bypasses the need for genetic modification, offering a highly authoritative, chemically precise method for mapping the PTM-specific interactome[7].
Sources
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
